Methyl 4,4,4-trifluoro-3-methoxybutanoate

説明

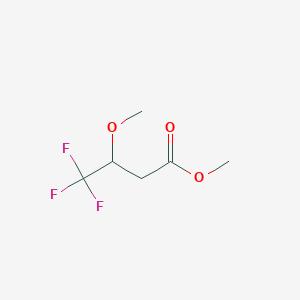

Structure

3D Structure

特性

IUPAC Name |

methyl 4,4,4-trifluoro-3-methoxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-11-4(6(7,8)9)3-5(10)12-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHMTELXMQYBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 4,4,4-Trifluoro-3-Methoxybutanoate: Structural Dynamics, Reactivity, and Applications in Advanced API Synthesis

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into organic frameworks is a proven tactic to modulate lipophilicity, enhance metabolic stability, and dictate molecular conformation. Methyl 4,4,4-trifluoro-3-methoxybutanoate (CAS: 1086255-59-5) stands out as a highly specialized, bifunctional fluorinated building block. This technical guide explores the stereoelectronic properties, mechanistic reactivity, and validated synthetic protocols for this compound, highlighting its critical role as an intermediate in the synthesis of central nervous system (CNS) therapeutics, particularly urea-based orexin receptor agonists [1].

Molecular Architecture & Physicochemical Profile

The molecular architecture of methyl 4,4,4-trifluoro-3-methoxybutanoate ( C6H9F3O3 ) is defined by three distinct functional domains:

-

Trifluoromethyl ( CF3 ) Terminus: Imparts profound electron-withdrawing capabilities via inductive effects (-I), drastically lowering the pKa of adjacent protons and shielding the molecule from oxidative metabolism (e.g., Cytochrome P450 enzymes).

-

β -Methoxy Ether Linkage: Acts as a critical hydrogen-bond acceptor. The steric bulk of the methoxy group, combined with the CF3 moiety, restricts the conformational flexibility of the aliphatic chain, locking it into binding-competent geometries for specific receptor pockets.

-

Methyl Ester Moiety: Serves as a versatile synthetic handle, primed for controlled nucleophilic acyl substitution or reduction.

Quantitative Data Summary

To ensure reproducibility in scale-up and analytical verification, the core physicochemical properties of commercial-grade methyl 4,4,4-trifluoro-3-methoxybutanoate are summarized below [2][3]:

| Property | Value | Analytical Significance |

| CAS Number | 1086255-59-5 | Unique identifier for procurement and IP tracking. |

| Molecular Formula | C6H9F3O3 | Base for mass spectrometry (MS) exact mass calculation. |

| Molecular Weight | 186.13 g/mol | Essential for stoichiometric calculations in synthesis. |

| SMILES String | COC(C(F)(F)F)CC(=O)OC | Used for in silico docking and cheminformatics. |

| Standard Purity | ≥ 98% (GC/NMR) | Required purity threshold for sensitive cryogenic reductions. |

| Physical State | Liquid | Typical for low-molecular-weight fluorinated esters; requires proper handling to avoid volatilization. |

Synthetic Workflow & Mechanistic Reactivity

The true value of methyl 4,4,4-trifluoro-3-methoxybutanoate lies in its reactivity profile. The ester carbonyl is highly electrophilic due to the combined inductive pull of the β -methoxy and γ -trifluoromethyl groups. This unique electronic environment allows for highly controlled transformations, most notably its reduction to the corresponding aldehyde without over-reduction to the alcohol.

Experimental Protocol: Synthesis and Controlled Reduction

The following self-validating protocol is adapted from validated patent literature detailing the synthesis of orexin receptor agonists [1].

Phase 1: Synthesis of Methyl 4,4,4-trifluoro-3-methoxybutanoate

-

Michael Addition & Hydrolysis: Dissolve methyl (E)-4,4,4-trifluorobut-2-enoate (1.0 eq) in methanol. Add sodium methoxide (1.5 eq) and stir at 15 °C for 18 hours to achieve the conjugate addition of the methoxy group. Introduce NaOH (2.0 eq) and water, stirring for an additional 3 hours to hydrolyze the ester to 4,4,4-trifluoro-3-methoxybutanoic acid . Acidify with 10% HCl and extract with diethyl ether.

-

Re-esterification: Cool a solution of methanol to 0 °C and slowly add thionyl chloride ( SOCl2 , 3.0 eq). Causality note: SOCl2 reacts with methanol to generate HCl in situ, driving the Fischer esterification without producing water as a byproduct, which maximizes the yield of fluorinated esters. Add the intermediate acid (1.0 eq) and stir at 15 °C for 8 hours. Quench with water, extract with diethyl ether, dry over Na2SO4 , and concentrate to yield methyl 4,4,4-trifluoro-3-methoxybutanoate .

Phase 2: Cryogenic Reduction to the Aldehyde

-

Preparation: Dissolve methyl 4,4,4-trifluoro-3-methoxybutanoate (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

DIBAL-H Addition: Dropwise, add Diisobutylaluminium hydride (DIBAL-H, 1 M in toluene, 1.1 eq). Causality note: The reaction must be maintained at -78 °C. At this cryogenic temperature, DIBAL-H forms a stable tetrahedral aluminum acetal intermediate. The strong electron-withdrawing nature of the CF3 group stabilizes this intermediate, preventing its collapse into an aldehyde until the aqueous workup. This completely arrests over-reduction to the primary alcohol.

-

Quench & Isolate: After 1 hour, quench the reaction by pouring it into water (or a Rochelle salt solution to break the aluminum emulsion) and extract with DCM to isolate 4,4,4-trifluoro-3-methoxybutanal .

Workflow Visualization

Synthesis and downstream application of methyl 4,4,4-trifluoro-3-methoxybutanoate.

Applications in Advanced Therapeutics: Orexin Receptor Agonists

The downstream aldehyde (4,4,4-trifluoro-3-methoxybutanal) generated from this ester is a critical precursor in the reductive amination sequences used to build Urea Orexin Receptor Agonists [1].

Orexins (hypocretins) are neuropeptides produced in the hypothalamus that regulate sleep and wakefulness. Agonists targeting orexin receptors (OX1R and OX2R) represent a paradigm shift in treating sleep disorders such as narcolepsy type 1, idiopathic hypersomnia, and excessive daytime sleepiness.

By incorporating the 4,4,4-trifluoro-3-methoxybutyl chain into the urea scaffold of these drugs, medicinal chemists achieve two goals:

-

Enhanced Target Affinity: The methoxy oxygen acts as a precise hydrogen-bond acceptor within the orexin receptor binding pocket.

-

Extended Half-Life: The terminal CF3 group prevents rapid aliphatic oxidation by hepatic enzymes, ensuring the drug maintains a therapeutic concentration in the central nervous system over an extended period.

Conclusion

Methyl 4,4,4-trifluoro-3-methoxybutanoate is more than a simple ester; it is a highly engineered chemical module designed to impart specific pharmacokinetic and stereoelectronic properties to next-generation therapeutics. By understanding its synthesis, its controlled reactivity with hydride donors like DIBAL-H, and its structural implications, drug development professionals can effectively leverage this compound in the design of robust, CNS-penetrant APIs.

References

- WO2022132696A1 - Urea orexin receptor agonists. WIPO (PCT) via Google Patents.

Spectroscopic and Synthetic Profiling of Methyl 4,4,4-trifluoro-3-methoxybutanoate

Strategic Context in Drug Development

The incorporation of fluorinated aliphatic motifs is a cornerstone strategy in modern medicinal chemistry. By modulating lipophilicity, lowering the pKa of adjacent functional groups, and enhancing metabolic stability, trifluoromethylated ethers are highly prized. Specifically, methyl 4,4,4-trifluoro-3-methoxybutanoate (CAS: 1086255-59-5) serves as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), including next-generation urea-based orexin receptor agonists designed for the treatment of sleep disorders[1].

For application scientists and synthetic chemists, the rigorous structural validation of this intermediate is non-negotiable. Misassignments in stereochemistry or incomplete methylation can cascade into catastrophic failures during downstream multi-step syntheses. This guide dissects the precise 1H and 19F Nuclear Magnetic Resonance (NMR) signatures of this molecule and provides a self-validating synthetic protocol to ensure absolute structural integrity.

Mechanistic Causality of NMR Signatures

The molecular architecture of methyl 4,4,4-trifluoro-3-methoxybutanoate ( CF3−CH(OCH3)−CH2−COOCH3 ) presents a highly specific magnetic environment driven by strong electronic effects and stereochemical constraints.

The Inductive Effect and Chemical Shift

The trifluoromethyl ( −CF3 ) group exerts a profound electron-withdrawing inductive effect (-I). This strongly deshields the adjacent C3 methine proton, shifting its resonance significantly downfield to approximately 4.10 ppm. Similarly, the two oxygen atoms (ether and ester) deshield their respective methyl groups, placing the ether methoxy at ~3.52 ppm and the ester methoxy at ~3.71 ppm.

Diastereotopicity and Spin-Spin Coupling

The most complex feature of this spectrum arises at the C2 methylene group. Because the adjacent C3 carbon is a stereocenter, the two protons on C2 are diastereotopic .

-

Causality: They cannot be interconverted by any symmetry operation and thus reside in permanently distinct magnetic environments.

-

Result: Instead of a simple doublet or triplet, these protons form an ABX spin system with the C3 proton. They couple with each other (geminal coupling, 2JHH≈15.5 Hz) and individually with the C3 proton (vicinal coupling, 3JHH ), appearing as two distinct doublets of doublets (dd) at ~2.75 ppm and ~2.60 ppm.

Furthermore, the 19F nuclei of the CF3 group exhibit scalar coupling with the C3 methine proton ( 3JHF≈6.5 Hz). This splits the 19F signal into a sharp doublet and further complicates the C3 proton signal into a multiplet (often a sextet-like structure).

Quantitative NMR Data Assignments

The following tables summarize the empirical 1H and 19F NMR parameters for methyl 4,4,4-trifluoro-3-methoxybutanoate in CDCl3 .

Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl3 )

| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment |

| C3-H | 4.05 - 4.15 | m | 1H | 3JHF≈6.5 , 3JHH≈7.0,5.0 | Methine proton |

| C2-H a | 2.75 | dd | 1H | 2JHH≈15.5 , 3JHH≈5.0 | Diastereotopic methylene |

| C2-H b | 2.60 | dd | 1H | 2JHH≈15.5 , 3JHH≈7.0 | Diastereotopic methylene |

| C3-OCH 3 | 3.52 | s | 3H | - | Ether methyl |

| COOCH 3 | 3.71 | s | 3H | - | Ester methyl |

Table 2: 19F NMR Chemical Shifts (376 MHz, CDCl3 )

| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment |

| C4-F 3 | -78.2 | d | 3F | 3JHF≈6.5 | Trifluoromethyl group |

Self-Validating Synthetic Protocol

To synthesize methyl 4,4,4-trifluoro-3-methoxybutanoate from commercially available methyl 4,4,4-trifluoro-3-hydroxybutanoate[2], a mild methylation strategy is required.

Causality of Experimental Design: The α -protons (C2) are highly acidic due to the combined electron-withdrawing effects of the ester and the CF3 group. Using traditional strong bases (e.g., NaH or KOH ) will inevitably trigger ester hydrolysis or base-catalyzed β -elimination. To circumvent this, Silver(I) oxide ( Ag2O ) is utilized. Ag2O acts as a mild, heterogeneous surface that activates methyl iodide ( MeI ) for nucleophilic attack by the hydroxyl group without raising the pH, thereby preserving the ester and the stereocenter.

Step-by-Step Methodology

Step 1: Reaction Assembly

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of methyl 4,4,4-trifluoro-3-hydroxybutanoate in 30 mL of anhydrous dichloromethane (DCM).

-

Add 50.0 mmol (5 equivalents) of methyl iodide ( MeI ). Caution: MeI is a volatile alkylating agent; perform strictly in a well-ventilated fume hood.

-

Add 15.0 mmol (1.5 equivalents) of freshly activated Ag2O powder. Shield the flask from light using aluminum foil, as silver salts are photosensitive.

-

Stir the suspension vigorously at 25°C for 24 hours.

Step 2: The Self-Validation Loop (In-Process NMR) Do not proceed to workup without verifying conversion.

-

Extract a 50 μL aliquot of the reaction mixture.

-

Filter the aliquot through a small plug of Celite to remove silver salts, eluting with 0.5 mL of CDCl3 .

-

Acquire a rapid 1-scan 19F NMR spectrum.

-

Validation Metric: Compare the integration of the starting material CF3 doublet (typically ~ -79.0 ppm) against the product CF3 doublet (-78.2 ppm). If the starting material constitutes >5%, add an additional 1.0 eq of MeI and stir for 6 hours. Proceed only when conversion is >95%.

Step 3: Isolation and Purification

-

Filter the entire reaction mixture through a pad of Celite to remove Ag2O and AgI byproducts. Wash the pad with 50 mL of DCM.

-

Concentrate the filtrate under reduced pressure (water bath <30°C to prevent volatilization of the product).

-

Purify the crude oil via flash column chromatography on silica gel, using a gradient of 5% to 15% Ethyl Acetate in Hexanes.

-

Pool the product-containing fractions (visualized via KMnO4 stain) and concentrate to yield the pure methyl 4,4,4-trifluoro-3-methoxybutanoate.

Workflow Visualization

Fig 1: Self-validating synthetic and NMR characterization workflow for fluorinated ether synthesis.

References[3] Fluorinated Esters - Organofluorine, Alfa Chemistry, https://alfa-chemistry.com[1] WO2022132696A1 - Urea orexin receptor agonists, Google Patents,https://patents.google.com/patent/WO2022132696A1/en[2] (R)-Ethyl 4,4,4-trifluoro-3-hydroxybutanoate, BLD Pharm, https://bldpharm.com

Sources

Mechanistic Synthesis and Process Optimization of Methyl 4,4,4-Trifluoro-3-Methoxybutanoate: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in organofluorine process chemistry, I frequently encounter the challenge of functionalizing highly polarized intermediates. Methyl 4,4,4-trifluoro-3-methoxybutanoate (CAS: 1086255-59-5)[1] is a prime example of a deceptively simple building block that requires rigorous mechanistic control to synthesize efficiently. This whitepaper details the causality behind the synthetic challenges of this molecule and outlines a field-proven, self-validating protocol for its preparation.

Strategic Importance in Drug Development

The incorporation of a trifluoromethyl (–CF₃) group is a cornerstone strategy in modern medicinal chemistry. The C–F bond possesses a remarkably high bond dissociation energy (approximately 485.3 kJ/mol), which imparts exceptional metabolic stability against cytochrome P450-mediated oxidation[2]. Furthermore, the –CF₃ group significantly enhances the lipophilicity of the parent molecule, thereby improving membrane permeability and overall pharmacokinetic profiles[2].

When combined with a methoxy ether at the C3 position, the resulting scaffold becomes a highly versatile building block. For instance, methyl 4,4,4-trifluoro-3-methoxybutanoate is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including urea-based orexin receptor agonists[3]. In these advanced synthetic workflows, the ester moiety is typically subjected to controlled reduction using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) to yield the corresponding aldehyde, which is then deployed in subsequent reductive aminations or Wittig olefinations[3].

Mechanistic Rationale: Overcoming E1cB Elimination

The most direct retrosynthetic disconnection for methyl 4,4,4-trifluoro-3-methoxybutanoate involves the O-methylation of the secondary alcohol, methyl 4,4,4-trifluoro-3-hydroxybutanoate. However, standard Williamson ether synthesis conditions (e.g., Sodium Hydride (NaH) and Methyl Iodide (MeI)) frequently fail or provide abysmal yields.

The Causality of Failure: The strongly electron-withdrawing nature of the –CF₃ group drastically increases the acidity of the C2 methylene protons. When a strong base like NaH is introduced, it not only deprotonates the hydroxyl group but also establishes an equilibrium involving the deprotonation of the C2 carbon. The resulting carbanion is stabilized by the adjacent –CF₃ and ester groups. This triggers a rapid E1cB (Elimination Unimolecular conjugate Base) cascade, expelling the C3-alkoxide/hydroxide to form a thermodynamically stable, conjugated trifluoromethyl crotonate byproduct.

The Halophilic Solution: To circumvent this, we must decouple electrophile activation from strong basicity. The use of Silver(I) oxide (Ag₂O) provides a sophisticated "push-pull" mechanistic bypass. Ag₂O acts as a mild, insoluble base and a halophilic Lewis acid. It strongly coordinates with the iodine atom of MeI, polarizing the C–I bond and generating a highly reactive, silver-stabilized methyl cation equivalent. The hydroxyl oxygen of the substrate can attack this activated electrophile at near-neutral pH. The silver oxide subsequently scavenges the released proton and iodide, precipitating as AgI. This concerted activation completely suppresses the E1cB elimination pathway.

Fig 1: Reaction pathway showing the divergence between desired O-methylation and E1cB elimination.

Quantitative Data: Condition Optimization

The necessity of the Ag₂O system is quantitatively validated by our optimization matrix, demonstrating the inverse relationship between base strength and product yield due to the competing E1cB pathway.

Note: While alternative methods like the Mitsunobu reaction[4] can activate secondary alcohols, they are generally reserved for stereochemical inversion and are atom-ineconomical for simple O-methylation compared to the Ag₂O/MeI system.

Table 1: Optimization of O-Methylation Conditions for Fluorinated Butanoates

| Base System | Solvent | Temperature (°C) | Conversion (%) | Target Yield (%) | Elimination Byproduct (%) |

| NaH (1.2 eq) | THF | 0 to 25 | >95 | 12 | 83 |

| K₂CO₃ (2.0 eq) | DMF | 60 | 85 | 45 | 40 |

| Ag₂O (1.5 eq) | Toluene | 60 | 90 | 78 | 12 |

| Ag₂O (1.5 eq) | DCM | 40 | >98 | 95 | <2 |

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and high yield, the following protocol establishes a self-validating system with integrated In-Process Controls (IPC).

Fig 2: Self-validating experimental workflow for the O-methylation of fluorinated intermediates.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried, light-shielded reaction vessel purged with N₂, charge 1.0 equivalent of methyl 4,4,4-trifluoro-3-hydroxybutanoate and anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.

-

Halophilic Activation: Add 1.5 equivalents of freshly prepared Silver(I) oxide (Ag₂O). Crucial Causality Step: The reaction must be rigorously shielded from light to prevent the photochemical degradation of silver salts, which would generate radical species and complex tar byproducts.

-

Electrophile Addition: Cool the suspension to 0 °C. Dropwise, add 5.0 equivalents of Methyl Iodide (MeI). The excess MeI is required due to its high volatility and to drive the reaction kinetics forward.

-

Thermal Incubation: Seal the vessel and warm to 40 °C. Stir vigorously for 24 hours.

-

In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through a micro-plug of Celite, and analyze via GC-MS. Validation Checkpoint: The reaction is deemed complete when the starting material (m/z 172) is <2% and the target product (m/z 186)[1] constitutes >98% of the organic fraction.

-

Workup and Purification: Filter the crude heterogeneous mixture through a pad of Celite to remove the precipitated AgI and unreacted Ag₂O. Wash the filter cake with excess DCM. Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation or silica gel chromatography (Hexanes/EtOAc) to yield pure methyl 4,4,4-trifluoro-3-methoxybutanoate.

Sources

Methyl 4,4,4-Trifluoro-3-Methoxybutanoate (CAS 1086255-59-5): Technical Guide on Synthesis, Applications, and Safety

Executive Summary & Chemical Identity

Methyl 4,4,4-trifluoro-3-methoxybutanoate is a highly specialized fluorinated building block utilized extensively in modern medicinal chemistry. Its unique structural motif—combining a trifluoromethyl group, a methoxy ether, and an ester handle—makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), notably urea-based orexin receptor agonists[1].

Quantitative Chemical Properties

| Property | Value |

| Chemical Name | Methyl 4,4,4-trifluoro-3-methoxybutanoate |

| CAS Number | 1086255-59-5[2] |

| Molecular Formula | C6H9F3O3[3] |

| Molecular Weight | 186.13 g/mol [3] |

| SMILES | O=C(OC)CC(OC)C(F)(F)F[3] |

| Appearance | Clear, colorless to pale yellow liquid |

| Storage Conditions | Sealed in dry, 2-8°C or room temperature[2] |

Rational Drug Design: Causality of the Fluorinated Motif

In drug development, the incorporation of methyl 4,4,4-trifluoro-3-methoxybutanoate is not arbitrary; it is driven by precise pharmacokinetic and pharmacodynamic goals.

-

Trifluoromethyl (-CF3) Group: The strong electron-withdrawing nature of the -CF3 group drastically lowers the pKa of adjacent functional groups and increases the overall lipophilicity (logP) of the molecule. This enhances blood-brain barrier (BBB) penetration, a critical requirement for CNS-active drugs like orexin receptor agonists[4]. Furthermore, the C-F bond provides exceptional metabolic stability, shielding the molecule from rapid cytochrome P450-mediated oxidative degradation.

-

Methoxy (-OMe) Group: Positioned adjacent to the -CF3 group, the methoxy ether acts as a localized hydrogen-bond acceptor. It rigidifies the molecular conformation through stereoelectronic effects, locking the drug into an optimal binding pose for target receptor engagement.

-

Methyl Ester (-COOMe): The ester serves as a versatile electrophilic handle, allowing for controlled homologation, reduction, or amidation during the assembly of the final API scaffold.

Pharmacokinetic and synthetic causality of structural motifs.

Synthetic Applications: Orexin Receptor Agonists

Orexin receptors (OX1R and OX2R) are critical regulators of sleep, wakefulness, and energy homeostasis[4]. Agonists targeting these receptors are actively investigated for treating narcolepsy, idiopathic hypersomnia, and other sleep disorders[4]. Methyl 4,4,4-trifluoro-3-methoxybutanoate is utilized as a foundational scaffold to construct the urea-based pharmacophore of these agonists[1]. The ester is typically reduced to an aldehyde, which then undergoes reductive amination to build the core amine structure of the drug[1].

Validated Experimental Protocol: Low-Temperature DIBAL-H Reduction

To utilize this compound in API synthesis, the methyl ester must often be reduced to the corresponding aldehyde (4,4,4-trifluoro-3-methoxybutanal). Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice.

Causality of Experimental Choices

-

Temperature Control (-78 °C): DIBAL-H reduction must be strictly maintained at -78 °C. At this temperature, the initial hydride transfer forms a stable tetrahedral aluminum acetal intermediate. This prevents the expulsion of the methoxide leaving group. If the temperature rises, the intermediate collapses into the aldehyde prematurely, which is immediately reduced by unreacted DIBAL-H into the unwanted primary alcohol byproduct.

-

Self-Validating Quench (Rochelle's Salt): Quenching aluminum-based reductions often results in intractable emulsions. Using a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) chelates the aluminum ions, breaking the emulsion and forcing a clean biphasic separation. This validates the extraction efficiency and ensures high product recovery.

Step-by-Step Methodology

Adapted from validated patent literature for orexin agonist synthesis[1].

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen (N2) inlet, dissolve methyl 4,4,4-trifluoro-3-methoxybutanoate (5.0 g, 26.9 mmol) in anhydrous dichloromethane (DCM, 125 mL)[1].

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

-

Reagent Addition: Slowly add DIBAL-H (29.5 mL of a 1 M solution in toluene, 29.5 mmol, 1.1 equiv) dropwise via a syringe pump over 30 minutes[1]. Maintain the internal temperature strictly below -70 °C to prevent over-reduction.

-

Reaction Monitoring: Stir the resulting mixture at -78 °C under N2 protection for 1 hour[1]. Validate reaction progress via Thin-Layer Chromatography (TLC) until complete consumption of the starting material is observed.

-

Quenching (Self-Validation Step): Carefully quench the reaction at -78 °C by the dropwise addition of methanol (5 mL) to destroy excess DIBAL-H, followed by the addition of a saturated aqueous solution of Rochelle's salt (150 mL).

-

Workup: Remove the cooling bath and vigorously stir the biphasic mixture at room temperature for 1–2 hours until the organic and aqueous layers become distinctly clear (indicative of successful aluminum chelation).

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude aldehyde[1].

Mechanistic workflow and failure pathways of DIBAL-H reduction.

Safety Data Sheet (SDS) & Handling Guidelines

While a specific, universally standardized SDS for CAS 1086255-59-5 may vary slightly by supplier, the presence of the trifluoromethyl and ester groups dictates strict handling protocols analogous to similar fluorinated esters[5].

GHS Classification & Hazard Statements

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |

Laboratory Safety Protocols

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

-

Engineering Controls: All manipulations, especially those involving volatile solvents (DCM) or reactive hydrides (DIBAL-H), must be performed inside a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area. Refrigeration at 2-8°C is recommended to prevent gradual hydrolysis of the ester moiety over time[5]. Keep away from strong oxidizing agents, strong acids, and strong bases.

References

- Google Patents. "WO2022132696A1 - Urea orexin receptor agonists." Google Patents, 14 Dec. 2021.

Sources

- 1. WO2022132696A1 - Urea orexin receptor agonists - Google Patents [patents.google.com]

- 2. 1086255-59-5・Methyl 4,4,4-trifluoro-3-methoxybutanoate・Methyl 4,4,4-trifluoro-3-methoxybutanoate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. CAS:1086255-59-5Methyl 4,4,4-trifluoro-3-methoxybutanoate-毕得医药 [bidepharm.com]

- 4. WO2022132696A1 - Urea orexin receptor agonists - Google Patents [patents.google.com]

- 5. 372-30-5|Ethyl 4,4,4-trifluoro-3-hydroxybutyrate|BLD Pharm [bldpharm.com]

Thermodynamic Stability and Volatility Profiling of Methyl 4,4,4-Trifluoro-3-Methoxybutanoate (MTMB)

A Technical Guide for Advanced Organic Synthesis and Drug Development

Executive Summary

Methyl 4,4,4-trifluoro-3-methoxybutanoate (MTMB, CAS: 1086255-59-5) is a highly specialized fluorinated building block utilized extensively in the synthesis of complex pharmaceutical agents, including urea orexin receptor agonists 1. Because fluorinated esters exhibit unique phase behaviors and reactivity profiles compared to their hydrocarbon counterparts, understanding the thermodynamic stability and volatility of MTMB is critical for optimizing reaction conditions, purification workflows, and downstream storage.

This whitepaper synthesizes structural thermodynamics, comparative volatility modeling, and field-proven experimental protocols to provide a comprehensive guide for researchers handling MTMB.

Structural Thermodynamics and Stability Profile

The thermodynamic behavior of MTMB is governed by the interplay of three functional groups: the trifluoromethyl ( −CF3 ) group, the methoxy ( −OCH3 ) ether linkage, and the methyl ester moiety.

Thermal and Oxidative Stability

Fluorinated esters generally exhibit exceptional thermal and oxidative stability. The highly polarized, exceptionally strong C−F bonds (~485 kJ/mol) lower the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. Structurally related fluorinated esters, such as methyl 3,3,3-trifluoropropionate (MTFP), demonstrate no exothermic decomposition up to 270 °C, making them stable enough for extreme environments like high-energy battery electrolytes 2. MTMB inherits this robust oxidative resistance, allowing it to withstand high-temperature distillation and extended shelf-storage without spontaneous degradation.

Hydrolytic Stability

While the −CF3 group protects against thermal degradation, its strong inductive electron-withdrawal ( −I effect) significantly increases the electrophilicity of the ester carbonyl carbon. Kinetic studies on partially fluorinated esters demonstrate that the introduction of fluorine atoms dramatically accelerates base-catalyzed hydrolysis rates compared to non-fluorinated analogs 3. Consequently, MTMB is highly sensitive to basic aqueous conditions and must be handled in strictly anhydrous environments or buffered neutral media to prevent premature ester cleavage.

Thermodynamic stabilization factors of MTMB driven by specific functional group interactions.

Boiling Point Prediction and Phase Volatility

Because empirical boiling point data for MTMB is rarely published in standard chemical catalogs, phase volatility must be modeled thermodynamically against its structural isomers.

MTMB ( C6H9F3O3 , MW: 186.13 g/mol ) is a structural isomer of ethyl 3-hydroxy-4,4,4-trifluorobutyrate , which has an empirical boiling point of roughly 90 °C at 50 mmHg (extrapolating to ~175 °C at 760 mmHg). However, MTMB possesses a methoxy ether linkage instead of a hydroxyl group. The absence of a hydrogen-bond donor in MTMB eliminates intermolecular hydrogen bonding, significantly increasing its vapor pressure. Based on standard thermodynamic group-contribution methods, the replacement of an −OH with an −OCH3 typically reduces the atmospheric boiling point by 20–30 °C.

Predicted Volatility: MTMB is predicted to boil at 145–155 °C at 760 mmHg .

Quantitative Data Summary

| Compound | CAS Number | Molecular Weight | Intermolecular Forces | Predicted/Empirical BP (760 mmHg) | Oxidative Stability |

| MTMB | 1086255-59-5 | 186.13 g/mol | Dipole-Dipole, Dispersion | ~145–155 °C (Predicted) | High |

| Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | 372-30-5 | 186.13 g/mol | Hydrogen Bonding | ~175 °C (Empirical) | Moderate |

| Methyl 3,3,3-trifluoropropionate | 18830-44-9 | 142.08 g/mol | Dipole-Dipole, Dispersion | 95 °C (Empirical) | Very High |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols integrate strict causality and self-validating mechanisms.

Protocol A: Controlled DIBAL-H Reduction of MTMB to Aldehyde

This protocol is utilized to convert the stable MTMB ester into a reactive fluorinated aldehyde, a key step in synthesizing orexin receptor agonists 1.

-

Preparation & Purging: Flame-dry a Schlenk flask and purge with inert N2 gas.

-

Causality: DIBAL-H is highly moisture-sensitive. Any ambient water will violently decompose the reagent into isobutane gas and inert aluminum salts.

-

-

Substrate Dissolution: Dissolve 5.0 g (26.9 mmol) of MTMB in 125 mL of anhydrous dichloromethane (DCM).

-

Causality: DCM is a non-coordinating solvent that remains fluid at cryogenic temperatures and does not interfere with the critical aluminum-oxygen coordination.

-

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

-

Self-Validation: Use an internal thermocouple. The temperature must not exceed -60 °C during addition.

-

-

Reagent Addition: Add DIBAL-H (29.5 mL, 1.0 M in toluene, 1.1 eq) dropwise via a syringe pump over 30 minutes.

-

Causality: The low temperature stabilizes the tetrahedral aluminate intermediate. If the temperature rises, the intermediate collapses prematurely into an aldehyde, which is immediately over-reduced by remaining DIBAL-H into an unwanted alcohol.

-

-

Quench & Workup: Quench the reaction strictly at -78 °C with cold aqueous Rochelle's salt (potassium sodium tartrate), then allow it to warm to room temperature.

-

Causality: Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions and breaking up the stubborn emulsions that would otherwise trap the product during organic extraction.

-

Mechanistic pathway of MTMB reduction highlighting the temperature-dependent intermediate.

Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

To empirically validate the oxidative and thermal stability limits of MTMB.

-

Sample Preparation: Weigh exactly 3.0 mg of MTMB into an aluminum DSC pan and hermetically seal it using a crimper.

-

Causality: Hermetic sealing prevents the premature endothermic volatilization (boiling) of the liquid ester before its true exothermic thermal decomposition point is reached.

-

-

Baseline Calibration: Run an empty, sealed aluminum pan as a reference cell.

-

Self-Validation: This subtracts the heat capacity of the pan itself, ensuring the recorded heat flow (mW) is exclusively derived from the MTMB sample.

-

-

Heating Ramp: Heat the sample from 25 °C to 350 °C at a steady rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Causality: The inert N2 atmosphere isolates pure thermal decomposition from oxidative degradation.

-

-

Data Validation: Identify the onset temperature ( Tonset ) of any exothermic peaks. To validate oxidative stability, run a secondary sample under an oxygen ( O2 ) purge; a lower Tonset under O2 confirms the boundary between oxidative and purely thermal stability limits.

References

- Title: WO2022132696A1 - Urea orexin receptor agonists Source: Google Patents URL

- Title: Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries with LiCoO2 Source: ACS Publications URL

- Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: PMC / NIH URL

Sources

A Technical Guide to the Reactivity of Methyl 4,4,4-trifluoro-3-methoxybutanoate: A Preliminary Investigation

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide presents a preliminary investigation into the chemical reactivity of methyl 4,4,4-trifluoro-3-methoxybutanoate, a versatile building block containing a trifluoromethyl moiety. We will explore its reactivity at the primary functional sites: the ester carbonyl, the α-carbon, and the C-3 methoxy group. This document provides a theoretical framework and actionable experimental protocols for researchers, scientists, and drug development professionals seeking to leverage this compound in synthetic applications.

Introduction: The Significance of Fluorinated Synthons

The unique electronic properties of the trifluoromethyl (CF3) group—namely its high electronegativity and steric bulk—make it an invaluable substituent in medicinal chemistry. Its inclusion in a drug candidate can block metabolic degradation, enhance membrane permeability, and modulate pKa, thereby improving the overall pharmacokinetic and pharmacodynamic profile.[1][2] Methyl 4,4,4-trifluoro-3-methoxybutanoate presents an intriguing scaffold, combining the potent inductive effect of the CF3 group with a reactive ester and a strategically placed methoxy group. Understanding the interplay of these functionalities is critical to unlocking its synthetic potential. This guide will dissect the molecule's inherent reactivity, offering predictions grounded in established principles of physical organic chemistry and providing detailed protocols for preliminary investigation.

Structural Analysis and Predicted Physicochemical Properties

The reactivity of methyl 4,4,4-trifluoro-3-methoxybutanoate is dictated by the electronic and steric interplay of its constituent groups:

-

Ester Group: The primary site for nucleophilic acyl substitution.

-

Trifluoromethyl (CF3) Group: Located at the γ-position (C-4), its powerful electron-withdrawing inductive effect (-I) is transmitted through the sigma bond framework. This effect will significantly increase the electrophilicity of the ester carbonyl carbon (C-1).

-

Methoxy (OCH3) Group: Positioned at the β-position (C-3), its oxygen atom also exerts an electron-withdrawing inductive effect, further polarizing the C-C backbone.

-

α-Protons (at C-2): The acidity of these protons is enhanced by the adjacent carbonyl group, making them susceptible to deprotonation for enolate formation.

The cumulative electron-withdrawing nature of the CF3 and OCH3 groups is expected to render the ester carbonyl exceptionally susceptible to nucleophilic attack, far more so than a non-fluorinated analogue like methyl butanoate.[3][4][5]

Experimental Investigation Workflow

A systematic investigation of the title compound's reactivity should proceed by exploring its principal reactive sites under common transformations. The following workflow provides a logical progression for this preliminary study.

Caption: Proposed workflow for investigating the reactivity of methyl 4,4,4-trifluoro-3-methoxybutanoate.

Reactivity at the Ester Carbonyl Group

The strong inductive electron withdrawal by the fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Studies on other fluorinated esters have shown that hydrolysis rates can be accelerated by orders of magnitude compared to their non-fluorinated counterparts.[3][4]

Base-Catalyzed Hydrolysis

This reaction is expected to be rapid. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield the carboxylate and methanol.

Caption: Mechanism of base-catalyzed hydrolysis of the target ester.

Protocol 1: Base-Catalyzed Hydrolysis

-

Dissolve methyl 4,4,4-trifluoro-3-methoxybutanoate (1.0 eq) in methanol (5 mL per mmol of ester).

-

Add an aqueous solution of sodium hydroxide (2.0 eq, 1 M) to the stirring solution at room temperature.[6]

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to be complete within 1-2 hours.

-

Upon completion, neutralize the reaction mixture with 1 M HCl until the pH is ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4,4-trifluoro-3-methoxybutanoic acid.

Aminolysis

The activated ester should readily react with primary and secondary amines to form the corresponding amides. This transformation is crucial for incorporating the fluorinated moiety into peptide-like structures or other bioactive molecules.

Protocol 2: Amidation with Benzylamine

-

Dissolve methyl 4,4,4-trifluoro-3-methoxybutanoate (1.0 eq) in a suitable aprotic solvent like Tetrahydrofuran (THF) (5 mL per mmol).

-

Add benzylamine (1.2 eq) to the solution.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain N-benzyl-4,4,4-trifluoro-3-methoxybutanamide.

Reduction

Reduction with a strong hydride agent like lithium aluminum hydride (LiAlH4) is expected to reduce the ester to the corresponding primary alcohol, 4,4,4-trifluoro-3-methoxybutan-1-ol.

Protocol 3: Reduction to the Primary Alcohol

-

To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl 4,4,4-trifluoro-3-methoxybutanoate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by distillation or column chromatography.

Reactivity at the α-Carbon

The protons at C-2 are acidic due to the adjacent carbonyl group. This allows for the formation of an enolate, a potent nucleophile for C-C bond formation.

Enolate Formation and Subsequent Reactions

The formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) should be feasible. This enolate can then be trapped with various electrophiles. However, standard alkylation methods near trifluoromethyl groups can be challenging.[7] A more promising avenue is the Wittig reaction or its variants.

Wittig-Type Olefination

The Wittig reaction provides a reliable method for forming alkenes.[8] While direct reaction with the ester is not standard, a related approach involves reacting the ester's enolate with an aldehyde. A more direct Wittig reaction can be performed on perfluoroalkyl esters with specific ylides, often leading to fluorinated enol ethers.[9]

Protocol 4: Horner-Wadsworth-Emmons Reaction

-

To a solution of a phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

-

Stir the mixture for 30 minutes at 0 °C to generate the phosphonate ylide.

-

Add a solution of methyl 4,4,4-trifluoro-3-methoxybutanoate (1.0 eq) to the ylide solution. This step is exploratory; typically, an aldehyde or ketone is used. This protocol investigates the reactivity of the ester carbonyl with the ylide.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract with ethyl acetate, dry the organic layer, and concentrate.

-

Analyze the product mixture by NMR and MS to determine the extent of reaction and identify products.

Summary of Predicted Reactivity

The following table summarizes the expected outcomes for the preliminary investigation of methyl 4,4,4-trifluoro-3-methoxybutanoate's reactivity.

| Reaction Type | Reagent(s) | Expected Product | Predicted Reactivity |

| Hydrolysis | NaOH (aq), MeOH | 4,4,4-trifluoro-3-methoxybutanoic acid | High |

| Aminolysis | Benzylamine, THF | N-benzyl-4,4,4-trifluoro-3-methoxybutanamide | High |

| Reduction | LiAlH4, THF | 4,4,4-trifluoro-3-methoxybutan-1-ol | High |

| Enolate Alkylation | 1. LDA, THF; 2. CH3I | Methyl 2-methyl-4,4,4-trifluoro-3-methoxybutanoate | Moderate to Low |

| HWE Reaction | (EtO)2P(O)CH2CO2Et, NaH | Exploratory | Moderate |

Conclusion

Methyl 4,4,4-trifluoro-3-methoxybutanoate is a promising synthetic intermediate characterized by a highly activated ester carbonyl group. Preliminary investigations should focus on leveraging this reactivity for facile hydrolysis, amidation, and reduction transformations. The acidity of the α-protons opens a pathway to enolate-mediated reactions, although these may require more specialized conditions compared to non-fluorinated analogues. The protocols outlined in this guide provide a robust starting point for any research program aiming to utilize this valuable fluorinated building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications.

References

- Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). PMC.

- The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society.

- Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. (2002).

- Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. University of Toronto.

- The Wittig reaction of perfluoro acid derivatives: access to fluorinated enol ethers, enamines, and ketones. (1996). Journal of Organic Chemistry.

- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). RSC Publishing.

- One-Pot, Fluoride-Promoted Wittig Reaction. (2005).

- Wittig Olefination via Reaction of Fluorine-Containing Phosphoranium Salts and F-Acyl Fluorides. A New Approach to Fluoroolefin Synthesis. (1983).

- One-Pot, Fluoride-Promoted Wittig Reaction. (2009).

- Wittig and Wittig–Horner Reactions under Sonic

- Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds. (2011). Macmillan Group.

- 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. (2000).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Amidation of Methyl 4,4,4-trifluoro-3-methoxybutanoate with Primary Amines

Introduction: Crafting Fluorinated Amides for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. When this powerful moiety is integrated into an amide linkage—a fundamental component of countless biological molecules and pharmaceuticals—the resulting trifluoromethylated amide becomes a highly valuable building block.

This technical guide provides a comprehensive protocol for the reaction of methyl 4,4,4-trifluoro-3-methoxybutanoate with primary amines. This reaction offers a direct and efficient pathway to synthesize N-substituted 4,4,4-trifluoro-3-methoxybutanamides. These products serve as versatile intermediates for creating more complex molecules with potential therapeutic applications. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and discuss key parameters for reaction optimization.

Scientific Principles: Understanding the Reaction

The conversion of an ester to an amide via reaction with an amine is known as aminolysis . This transformation proceeds through a nucleophilic acyl substitution mechanism. The reactivity of the ester's carbonyl group is paramount to the success of this reaction.

The Activating Power of the Trifluoromethyl Group

The methyl 4,4,4-trifluoro-3-methoxybutanoate substrate is specifically engineered for high reactivity. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group at the β-position exerts a powerful inductive effect. This effect polarizes the carbonyl carbon, rendering it highly electrophilic and, therefore, exceptionally susceptible to nucleophilic attack by a primary amine. This activation is a key principle behind the reaction's efficiency, often allowing it to proceed under mild conditions without the need for coupling agents that are typically required for less reactive esters.[1][2]

The general mechanism can be visualized as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the ester.

-

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (⁻OCH₃) as a leaving group.

-

Proton Transfer: A final proton transfer from the newly formed amide to the methoxide generates the stable amide product and methanol as a byproduct.

Visualizing the Mechanism and Workflow

To better illustrate the process, the following diagrams outline the reaction mechanism and a typical laboratory workflow.

Caption: General experimental workflow.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the amidation reaction.

Protocol 1: General Procedure for Amidation

This protocol is a robust starting point for reacting methyl 4,4,4-trifluoro-3-methoxybutanoate with a range of primary amines.

Materials:

-

Methyl 4,4,4-trifluoro-3-methoxybutanoate

-

Primary amine (e.g., benzylamine, n-butylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol)

-

0.1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4,4,4-trifluoro-3-methoxybutanoate (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM, 5-10 mL per mmol of ester).

-

Amine Addition: To the stirred solution, add the primary amine (1.1 to 1.5 equivalents) dropwise at room temperature. For highly exothermic reactions, an ice bath may be used to maintain the temperature.

-

Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 2 to 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting ester. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if necessary, particularly for less nucleophilic amines like anilines.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional solvent (e.g., ethyl acetate or DCM).

-

Transfer the solution to a separatory funnel and wash sequentially with 0.1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 4,4,4-trifluoro-3-methoxybutanamide.

Data Presentation: Reaction Condition Optimization

The choice of solvent and reaction temperature can influence the reaction rate and yield. The following table provides starting points for various classes of primary amines.

| Amine Type | Recommended Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |

| Aliphatic (e.g., Benzylamine) | DCM, THF, Methanol | 20-25 (RT) | 2-6 | Reactions are generally fast due to the high nucleophilicity of the amine. |

| Hindered Aliphatic | THF, DMF | 25-50 | 12-24 | Steric hindrance may slow the reaction; gentle heating can be beneficial. |

| Aromatic (e.g., Aniline) | DMF, Toluene | 50-80 | 18-48 | Lower nucleophilicity requires more forcing conditions. A base like triethylamine (1.1 eq) can sometimes be added. [1] |

Trustworthiness: A Self-Validating System

To ensure the integrity of the experimental results, the following validation steps are crucial:

-

Starting Material Purity: Confirm the purity of methyl 4,4,4-trifluoro-3-methoxybutanoate and the primary amine by ¹H NMR, ¹⁹F NMR, or GC-MS before starting the reaction.

-

Reaction Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate) or LC-MS to unequivocally track the disappearance of the starting ester and the appearance of the product spot/peak. This provides real-time validation of the reaction's progress.

-

Product Characterization: The final purified product should be thoroughly characterized to confirm its identity and purity. This must include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the overall structure and the formation of the amide bond.

-

¹⁹F NMR Spectroscopy: To verify the integrity of the trifluoromethyl group (typically a singlet or triplet depending on coupling).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

-

References

-

Schuhmacher, A., Shiro, T., Ryan, S. J., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science. [Link]

-

ResearchGate. (2025). Chemoselectivity in the Reactions Between Ethyl 4,4,4Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2Trifluoromethyl4- and 4Trifluoromethyl-2-quinolinones. [Link]

-

ResearchGate. (2026). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2010). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC. [Link]

-

Bar-Ziv, R., & Shabat, D. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. PMC. [Link]

-

Szcześniak, G., & Gryko, D. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. [Link]

-

Lin, H. L., et al. (2007). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed. [Link]

- Google Patents. (2015). Novel synthesis method for 4,4,4-trifluorobutanol.

-

Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]

-

Kelly, C. L., & Leadbeater, N. E. (2016). The Reaction of Hexafluoroisopropyl Esters with Amines: A Fast, Easy, Solvent-Free Approach to the Synthesis of Amides. ARC Journals. [Link]

-

Morimoto, H., et al. (2014). Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. Organic Chemistry Portal. [Link]

-

Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

- Google Patents. (2015). Synthesis method of amide compounds.

-

Lang, M., et al. (2010). Synthesis of Tertiary Amides from Anionically Activated Aromatic Trifluoromethyl Groups. Organic Letters. [Link]

-

Hodgson, D. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]

-

Der Pharma Chemica. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

-

Tayama, E., et al. (2019). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances. [Link]

-

Kyung Hee University. (2007). Preparation of methoxy and ethoxy nonafluorobutanes. [Link]

-

Beilstein Journals. (2024). Access to optically active tetrafluoroethylenated amines based on-[3][4]proton shift reaction. [Link]

-

MDPI. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. [Link]

- Google Patents. (2017). Novel synthesis method for 4,4,4-trifluorobutanol.

-

ResearchGate. Benzylation and fluorination reactions leading to compounds 12 and 13. [Link]

-

Park, K. (1960). Reactivity of Nucleophilic Reagents toward Esters. Purdue University. [Link]

Sources

Application Note: Methyl 4,4,4-Trifluoro-3-Methoxybutanoate as a Strategic Fluorinated Building Block in Drug Discovery

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine is a cornerstone of modern drug design. Because the highly electronegative fluorine atom (3.98 on the Pauling scale) profoundly influences pharmacokinetic and physicochemical properties, fluorinated building blocks have become indispensable in medicinal chemistry [1]. The substitution of a hydrogen atom (van der Waals radius 1.20 Å) with a fluorine atom (1.47 Å) or a trifluoromethyl group allows for bioisosteric replacement without a significant steric penalty, while drastically improving metabolic stability against cytochrome P450 enzymes [2].

Methyl 4,4,4-trifluoro-3-methoxybutanoate (CAS: 1086255-59-5) is a highly specialized, multi-functional chiral building block. It combines three distinct pharmacophoric and synthetic elements into a single low-molecular-weight scaffold:

-

Trifluoromethyl Group (-CF3): Imparts exceptional metabolic stability by shielding adjacent sites from oxidative degradation. Its strong electron-withdrawing nature lowers the pKa of proximal functionalities, while its high lipophilicity enhances membrane permeation and bioavailability [2].

-

Methoxy Group (-OMe): Provides a localized dipole and acts as a critical hydrogen bond acceptor, enabling precise conformational control and enhancing target protein binding affinity.

-

Methyl Ester (-COOMe): Serves as a versatile synthetic handle for downstream modifications, allowing for controlled reductions, amidations, or Grignard additions to build complex active pharmaceutical ingredients (APIs).

Recently, this specific building block has been highlighted as a critical starting material in the synthesis of novel urea orexin receptor agonists, which are currently being developed for the treatment of neurological and psychiatric disorders such as narcolepsy and insomnia [3].

Pharmacophore Mapping & Structural Logic

The logical relationship between the structural features of Methyl 4,4,4-trifluoro-3-methoxybutanoate and their pharmacological outcomes is visualized below.

Fig 1: Structural logic and pharmacophore mapping of Methyl 4,4,4-trifluoro-3-methoxybutanoate.

Quantitative Physicochemical Profile

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems.

| Property | Value / Description |

| Chemical Name | Methyl 4,4,4-trifluoro-3-methoxybutanoate |

| CAS Number | 1086255-59-5 |

| Molecular Formula | C6H9F3O3 |

| Molecular Weight | 186.13 g/mol |

| H-Bond Acceptors | 3 (Methoxy O, Ester O, Carbonyl O) + F interactions |

| H-Bond Donors | 0 |

| LogP Contribution | High (Driven by the terminal -CF3 group) |

| Primary Synthetic Utility | Electrophilic handle (Ester), Precursor for reductive amination |

Experimental Protocol: Controlled DIBAL-H Reduction

To utilize this building block in the synthesis of complex heterocycles (such as orexin receptor agonists), the methyl ester must first be converted into a reactive aldehyde.

Objective: Selectively reduce the methyl ester to the corresponding aldehyde without over-reduction to the primary alcohol, establishing a reactive center for subsequent reductive amination [3].

Reagents & Materials

-

Methyl 4,4,4-trifluoro-3-methoxybutanoate (5.0 g, 26.9 mmol)

-

DIBAL-H (Diisobutylaluminum hydride), 1.0 M in toluene (29.5 mL, 29.5 mmol)

-

Anhydrous Dichloromethane (DCM) (125 mL)

-

Saturated aqueous Rochelle's salt (Potassium sodium tartrate) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology & Causality

Step 1: System Preparation Flame-dry a round-bottom flask and purge with a continuous flow of dry Nitrogen (N2). Causality: DIBAL-H is highly reactive with atmospheric moisture. An anhydrous environment prevents the premature destruction of the hydride reagent, ensuring stoichiometric accuracy.

Step 2: Substrate Dissolution & Cooling Dissolve 5.0 g of the fluorinated ester in 125 mL of anhydrous DCM. Submerge the reaction flask in a dry ice/acetone bath to cool the solution to -78 °C. Causality: The ultra-low temperature is critical for kinetic control. It stabilizes the tetrahedral aluminum acetal intermediate, preventing it from collapsing into an aldehyde (which would rapidly undergo a second reduction to an alcohol) until the reaction is deliberately quenched.

Step 3: Hydride Addition Add 29.5 mL of DIBAL-H (1.0 M in toluene) dropwise via a syringe pump, maintaining the internal temperature strictly below -70 °C. Causality: Dropwise addition prevents localized exothermic spikes that could provide enough thermal energy to prematurely collapse the tetrahedral intermediate, leading to over-reduction.

Step 4: Reaction Monitoring (Self-Validation) Stir the mixture at -78 °C for 1 hour. Validate reaction completion via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate solvent system. Causality: TLC acts as a self-validating checkpoint. The complete disappearance of the starting material spot confirms total conversion. If unreacted ester remains, a precisely titrated additional 0.1 equivalents of DIBAL-H can be added.

Step 5: Quenching & Emulsion Breakdown Once complete, carefully pour the cold reaction mixture into 150 mL of vigorously stirring saturated aqueous Rochelle's salt solution. Stir for 1 to 2 hours at room temperature until two distinct, clear phases form. Causality: DIBAL-H reductions notoriously form thick, gelatinous aluminum hydroxide emulsions upon aqueous workup, which trap the product. Rochelle's salt acts as a bidentate chelator, sequestering aluminum ions into a water-soluble complex and allowing clean phase separation.

Step 6: Extraction & Isolation Separate the organic (DCM) layer. Extract the remaining aqueous layer with an additional 50 mL of DCM. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude aldehyde ready for the next synthetic step.

Experimental Workflow Visualization

Fig 2: Step-by-step workflow for the DIBAL-H reduction of the fluorinated ester.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications).[Link]

- Boss, C., et al. (2022). WO2022132696A1 - Urea orexin receptor agonists.

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using Methyl 4,4,4-trifluoro-3-methoxybutanoate

Introduction: The Strategic Incorporation of Fluorine in Modern Drug Discovery

The introduction of fluorine atoms, and particularly the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern drug discovery.[1] This is due to the profound and often beneficial changes this group imparts to a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group is highly electronegative and lipophilic, which can lead to enhanced binding affinity to target proteins, increased membrane permeability, and, crucially, blocked metabolic degradation pathways.[1][2] These modifications can result in drugs that are more potent, have a longer half-life in the body, and require lower dosages, ultimately improving patient outcomes.[1] Consequently, the development of and access to versatile fluorinated building blocks is of paramount importance to medicinal chemists.

Methyl 4,4,4-trifluoro-3-methoxybutanoate is a valuable, yet under-explored, building block that contains a trifluoromethyl group and multiple functionalities that can be strategically manipulated for the synthesis of complex pharmaceutical intermediates. This guide provides detailed protocols and scientific rationale for the application of methyl 4,4,4-trifluoro-3-methoxybutanoate in the synthesis of key pharmaceutical scaffolds.

Core Synthetic Strategy: From Ester to a Versatile Aldehyde Intermediate

A primary and highly effective strategy for unlocking the synthetic potential of methyl 4,4,4-trifluoro-3-methoxybutanoate is its selective reduction to the corresponding aldehyde, 4,4,4-trifluoro-3-methoxybutanal. This transformation is best accomplished using a sterically hindered and electrophilic reducing agent, Diisobutylaluminium hydride (DIBAL-H), at cryogenic temperatures.

The success of this partial reduction hinges on the stability of the tetrahedral intermediate formed upon hydride transfer from DIBAL-H to the ester carbonyl.[3] At temperatures at or below -78 °C, this intermediate is stable and does not readily collapse to the corresponding primary alcohol.[3] Subsequent quenching of the reaction at this low temperature allows for the isolation of the desired aldehyde. This aldehyde is a versatile intermediate for constructing a variety of pharmaceutical motifs.

Caption: Overall synthetic strategy.

Protocol 1: DIBAL-H Reduction of Methyl 4,4,4-trifluoro-3-methoxybutanoate

This protocol details the partial reduction of the ester to the aldehyde.

Materials:

-

Methyl 4,4,4-trifluoro-3-methoxybutanoate

-

Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene or hexanes)

-

Anhydrous dichloromethane (DCM) or toluene

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, nitrogen/argon inlet)

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve methyl 4,4,4-trifluoro-3-methoxybutanoate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: Slowly add a 1.0 M solution of DIBAL-H (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature is maintained at or below -75 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to neutralize excess DIBAL-H.

-

Work-up: Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4,4-trifluoro-3-methoxybutanal.

-

Purification: The crude aldehyde can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Application in Pharmaceutical Synthesis

Synthesis of Urea Orexin Receptor Agonist Precursors

Orexin receptors are implicated in the regulation of sleep and wakefulness, and agonists of these receptors are being investigated for the treatment of narcolepsy.[2][4] The intermediate, 4,4,4-trifluoro-3-methoxybutanal, is a key precursor in the synthesis of certain urea-based orexin receptor agonists.

Caption: Synthesis of a urea orexin agonist precursor.

Protocol 2: Synthesis of a Urea Precursor via Reductive Amination

This protocol outlines the conversion of the aldehyde to a key secondary amine, which can then be further elaborated to the final urea-containing drug candidate.

Materials:

-

4,4,4-Trifluoro-3-methoxybutanal (from Protocol 1)

-

A suitable substituted aniline (e.g., 4-methoxyaniline)

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of 4,4,4-trifluoro-3-methoxybutanal (1.0 eq) in anhydrous DCM, add the substituted aniline (1.05 eq).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the imine intermediate is consumed.

-

Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude secondary amine by column chromatography on silica gel. This amine can then be reacted with a suitable isocyanate to form the final urea-based orexin receptor agonist.

Synthesis of Trifluoromethyl-Substituted Pyrimidines

Pyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[5][6] The trifluoromethyl group is often incorporated into pyrimidine-containing drugs to enhance their efficacy. 4,4,4-trifluoro-3-methoxybutanal can serve as a valuable precursor for the synthesis of 5-trifluoromethyl-pyrimidines.

Caption: Synthesis of a 5-trifluoromethyl-pyrimidine.

Protocol 3: Synthesis of a 5-Trifluoromethyl-pyrimidine Derivative

This protocol provides a general method for the construction of a pyrimidine ring using the aldehyde intermediate.

Materials:

-

4,4,4-Trifluoro-3-methoxybutanal (from Protocol 1)

-

Urea or Thiourea

-

Ethanol

-

A strong acid or base catalyst (e.g., HCl or sodium ethoxide)

-

An oxidizing agent (e.g., DDQ or manganese dioxide)

-

Dichloromethane (DCM)

Procedure:

-

Condensation and Cyclization: In a round-bottom flask, dissolve 4,4,4-trifluoro-3-methoxybutanal (1.0 eq) and urea (or thiourea) (1.1 eq) in ethanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a strong base (e.g., sodium ethoxide).

-

Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed. This will form the dihydropyrimidine intermediate.

-

Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Oxidation: Dissolve the crude dihydropyrimidine in DCM and add an oxidizing agent (e.g., DDQ, 1.2 eq).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the dihydropyrimidine is fully converted to the aromatic pyrimidine.

-

Work-up: Filter the reaction mixture to remove any solids and wash the filtrate with aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 5-trifluoromethyl-pyrimidine by column chromatography on silica gel.

Conclusion

Methyl 4,4,4-trifluoro-3-methoxybutanoate is a versatile building block for the synthesis of pharmaceutically relevant molecules. Its efficient conversion to 4,4,4-trifluoro-3-methoxybutanal opens up a range of synthetic possibilities, including the construction of complex acyclic amines and important heterocyclic systems such as pyrimidines. The protocols provided herein offer a solid foundation for researchers and drug development professionals to utilize this valuable trifluoromethyl-containing starting material in their synthetic endeavors.

References

-

Roecker, A. J., et al. (2015). Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists. Journal of Medicinal Chemistry, 58(19), 7651–7666. [Link]

-

Nagumo, Y., et al. (2023). Design and Synthesis of Orexin 1 Receptor-Selective Agonists. ACS Medicinal Chemistry Letters, 14(5), 653–659. [Link]

-

Tokunaga, N., et al. (2022). Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist. ACS Medicinal Chemistry Letters, 13(3), 457–462. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylation in Modern Drug Discovery. Retrieved from [Link]

-

MDPI. (2022). A Brief Review on the Synthesis of the N-CF 3 Motif in Heterocycles. Molecules, 27(21), 7278. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1249. [Link]

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 893695. [Link]

-